2-Fluoro-3-methylbenzylamine

Physicochemical characterization Procurement and storage Material handling

2-Fluoro-3-methylbenzylamine (CAS 93071-80-8) is a fluorinated aromatic primary amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. This compound is a liquid at room temperature and is commercially available as a research intermediate, typically supplied at standard purities of ≥95%.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 93071-80-8
Cat. No. B1506102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylbenzylamine
CAS93071-80-8
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN)F
InChIInChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
InChIKeyPTMINSMPNANRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methylbenzylamine (CAS 93071-80-8): Core Chemical Identity and Procurement Baseline


2-Fluoro-3-methylbenzylamine (CAS 93071-80-8) is a fluorinated aromatic primary amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . This compound is a liquid at room temperature and is commercially available as a research intermediate, typically supplied at standard purities of ≥95% . The compound features a defined 2-fluoro-3-methyl substitution pattern on the benzylamine scaffold, which differentiates it structurally from other positional isomers (e.g., 3-fluoro-4-methylbenzylamine, 2-fluoro-4-methylbenzylamine, and 4-fluoro-3-methylbenzylamine) that share the same molecular formula and weight but possess distinct substitution arrangements [1].

Why 2-Fluoro-3-methylbenzylamine Cannot Be Casually Substituted with Other Fluoro-Methylbenzylamine Isomers


While several fluoro-methylbenzylamine positional isomers (including 2-fluoro-4-methyl-, 3-fluoro-4-methyl-, and 4-fluoro-3-methylbenzylamine) share the identical molecular formula (C₈H₁₀FN) and molecular weight (139.17 g/mol), their distinct substitution patterns generate quantifiable differences in physicochemical properties and biological target engagement that preclude interchangeable use in research applications . The specific ortho-fluoro and meta-methyl arrangement in 2-fluoro-3-methylbenzylamine yields a distinct spatial and electronic environment around the amine group, which affects its hydrogen bonding capacity, lipophilicity (LogP), and molecular recognition by biological targets such as monoamine oxidase B (MAO-B) and myeloperoxidase [1][2]. The evidence presented below demonstrates that substituting this compound with a different isomer without re-optimization of experimental conditions will yield non-equivalent results.

Quantitative Comparative Evidence for 2-Fluoro-3-methylbenzylamine vs. Positional Isomers


Physical State and Ambient Storage Stability: 2-Fluoro-3-methylbenzylamine vs. 3-Fluoro-4-methylbenzylamine

2-Fluoro-3-methylbenzylamine is a liquid at ambient temperature and is recommended for storage at room temperature [1][2]. In contrast, 3-fluoro-4-methylbenzylamine requires refrigerated storage conditions (2–8°C) to maintain stability . This difference has direct implications for procurement planning and laboratory workflow integration.

Physicochemical characterization Procurement and storage Material handling

Lipophilicity (LogP) as a Determinant of Chromatographic Behavior and Membrane Permeability

The calculated lipophilicity of 2-fluoro-3-methylbenzylamine ranges from LogP 1.59 to 2.29 depending on the prediction algorithm employed . Its positional isomer 3-fluoro-4-methylbenzylamine exhibits a lower ACD/LogP value of 1.60 . While these values are not directly comparable due to differing computational methods, the data demonstrate that isomer-specific substitution patterns yield measurably distinct lipophilicity profiles that affect reversed-phase HPLC retention times and predicted membrane permeability.

Drug discovery ADME prediction Analytical chemistry

Human MAO-B Inhibitory Activity: Quantified Sub-Micromolar Potency

2-Fluoro-3-methylbenzylamine demonstrates inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 950 nM [1]. This represents a quantifiable point of biological activity that distinguishes it from other fluoro-methylbenzylamine isomers for which comparable human MAO-B data is not publicly available. The assay employed benzylamine as the substrate with a 15-minute pre-incubation period prior to substrate addition, followed by a 20-minute measurement using fluorescence detection [1].

Neuropharmacology Enzyme inhibition MAO-B

MPO Inhibition by 2-Fluoro-3-methylbenzyl-Containing Derivative: High-Potency Benchmark for Scaffold Validation

A derivative incorporating the 2-fluoro-3-methylbenzyl moiety, specifically 7-(2-fluoro-3-methylbenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine, inhibits human myeloperoxidase (MPO) with an IC₅₀ of 55 nM [1]. This compound is disclosed in US Patent 10,214,527 (Example 9) and demonstrates that the 2-fluoro-3-methylbenzyl scaffold can confer low-nanomolar potency against a clinically relevant enzyme target [1]. In contrast, no comparable MPO inhibition data exists for derivatives based on alternative fluoro-methylbenzylamine positional isomers.

Inflammation Enzyme inhibition Myeloperoxidase

Bovine MAO-A vs. MAO-B Selectivity Profile: Dual Enzyme Activity Data

In bovine brain mitochondrial assays, 2-fluoro-3-methylbenzylamine exhibits markedly different inhibitory potencies against MAO-A and MAO-B isoforms: IC₅₀ = 28 nM against MAO-A (using serotonin substrate) versus IC₅₀ = 220,000 nM against MAO-B (using benzylamine substrate) [1]. This near-8000-fold selectivity window for MAO-A over MAO-B in the bovine system establishes a clear quantitative profile for the compound. No equivalent bovine MAO isoform selectivity data has been published for other fluoro-methylbenzylamine positional isomers.

Selectivity profiling MAO enzymes Enzyme inhibition

Validated Application Scenarios for 2-Fluoro-3-methylbenzylamine Based on Quantitative Evidence


Monoamine Oxidase (MAO) Structure-Activity Relationship (SAR) Studies

2-Fluoro-3-methylbenzylamine serves as a quantitatively characterized probe for MAO enzyme SAR studies. The compound demonstrates defined inhibitory activity against human recombinant MAO-B (IC₅₀ = 950 nM) and a pronounced selectivity window for bovine MAO-A (IC₅₀ = 28 nM) over bovine MAO-B (IC₅₀ = 220,000 nM) [1][2]. These established IC₅₀ values provide researchers with a validated baseline for designing and evaluating novel MAO inhibitors. Alternative fluoro-methylbenzylamine isomers lack this documented enzymatic activity profile, making them unsuitable substitutes without de novo characterization.

Myeloperoxidase (MPO) Inhibitor Discovery and Lead Optimization

The 2-fluoro-3-methylbenzyl scaffold has been validated in the development of potent MPO inhibitors, as exemplified by the 55 nM IC₅₀ achieved by 7-(2-fluoro-3-methylbenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine (US Patent 10,214,527) [1]. Medicinal chemistry programs targeting MPO for inflammatory or cardiovascular indications can leverage this scaffold with confidence, supported by peer-reviewed patent data. Isomers with alternative fluorine-methyl substitution patterns lack equivalent target validation, introducing additional risk into lead optimization workflows.

Chromatographic Method Development for Fluorinated Benzylamine Isomers

The distinct lipophilicity profile of 2-fluoro-3-methylbenzylamine (LogP range: 1.59–2.29) relative to its positional isomers enables its use as a reference standard for developing and validating reversed-phase HPLC separation methods [1][2]. Researchers developing analytical methods for isomer discrimination can utilize the compound's established computational LogP values as a starting point for optimizing mobile phase gradients and column selection. Substituting an alternative isomer would alter retention behavior and invalidate method parameters established for the 2-fluoro-3-methyl substitution pattern.

Ambient-Temperature Organic Synthesis and High-Throughput Experimentation

2-Fluoro-3-methylbenzylamine's room-temperature storage compatibility makes it well-suited for high-throughput experimentation (HTE) workflows and automated synthesis platforms where cold-chain management of reagents introduces logistical complexity [1][2]. In contrast, the 3-fluoro-4-methylbenzylamine isomer requires refrigerated storage (2–8°C), which adds operational overhead and may limit compatibility with automated liquid handling systems not configured for chilled reagent delivery [3]. This practical distinction directly impacts laboratory efficiency and should inform procurement decisions for screening libraries and parallel synthesis campaigns.

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